molecular formula C11H21NO B13240744 (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine

(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine

Cat. No.: B13240744
M. Wt: 183.29 g/mol
InChI Key: XZIRJPYZRQMHFD-UHFFFAOYSA-N
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Description

(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine is a secondary amine featuring a cyclohexene ring and a 3-methoxypropyl substituent. The cyclohexene moiety introduces alicyclic rigidity, while the methoxypropyl group contributes polarity. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous amines (e.g., morpholine- or phenyl-substituted derivatives) are synthesized via alkylation or coupling reactions using catalysts like copper(I) bromide and cesium carbonate under controlled temperatures . Applications for such compounds may span pharmaceuticals, agrochemicals, or materials science, depending on substituent effects.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C11H21NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-3,11-12H,4-10H2,1H3

InChI Key

XZIRJPYZRQMHFD-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1CCC=CC1

Origin of Product

United States

Preparation Methods

Preparation of the Cyclohex-3-en-1-ylmethyl Fragment

Method A: Wittig or Horner–Wadsworth–Emmons (HWE) Reactions

  • Starting from cyclohexanone derivatives, Wittig or HWE reactions can generate the cyclohex-3-en-1-ylmethyl group.
  • For example, cyclohexanone reacts with a phosphonium ylide or phosphonate ester to form the cyclohexene derivative with a methyl substituent at the 1-position.

Method B: Allylation of Cyclohexene

  • Cyclohexene can be selectively allylated at the 3-position via radical or metal-catalyzed processes, followed by oxidation or functional group transformations to introduce the methyl group.

Introduction of the 3-Methoxypropylamine Group

Method A: Nucleophilic Substitution

  • The 3-methoxypropylamine can be introduced via nucleophilic substitution of a suitable leaving group (e.g., halide) on a precursor such as 3-methoxypropyl halide (e.g., 3-methoxypropyl chloride) with a cyclohexenylmethyl nucleophile.

Method B: Reductive Amination

  • Reacting an aldehyde or ketone precursor with 3-methoxypropylamine under reductive amination conditions allows for direct attachment, especially if the precursor bears an aldehyde at the appropriate position.

Catalytic Hydrogenation and Functionalization

  • As per patent CN101328129A, catalytic hydrogenation over Cu-Co/Al₂O₃ catalysts under controlled pressure and temperature can facilitate the formation of amino derivatives from alcohol precursors, with the process being continuous and energy-efficient.

  • The process involves vapor-phase reactions with controlled molar ratios of ammonia and hydrogen, using fixed-bed reactors.

Parameter Typical Range Reference
Temperature 50–360°C
Pressure 1–5 MPa
Catalyst Cu-Co/Al₂O₃
Ammonia:Alcohol mol ratio 1–15:1

Specific Synthetic Route Proposal

Based on the literature, a feasible synthesis pathway includes:

  • Step 1: Synthesize cyclohex-3-en-1-ylmethyl halide (e.g., chloride or bromide) via allylic halogenation of cyclohexene derivatives.

  • Step 2: React the halide with 3-methoxypropylamine in the presence of a base (e.g., potassium carbonate) to perform nucleophilic substitution, forming (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine .

  • Step 3: Purify via distillation or chromatography to isolate the target compound.

Data Table: Summary of Preparation Parameters

Step Reagents Conditions Catalyst Yield Notes
1 Cyclohexene, NBS (N-bromosuccinimide) Radical bromination, room temp None Moderate To form cyclohex-3-en-1-ylmethyl bromide
2 Cyclohex-3-en-1-ylmethyl bromide, 3-methoxypropylamine Reflux, inert atmosphere None Good Nucleophilic substitution
3 Purification Distillation - - To obtain pure product

Notes on Optimization and Challenges

  • Selectivity: Ensuring selective substitution at the desired position requires control over reaction conditions.
  • Side Reactions: Possible formation of poly-substituted or over-alkylated products; careful stoichiometry is essential.
  • Catalyst Choice: Catalytic hydrogenation steps can be optimized with Cu-Co/Al₂O₃ catalysts for better yield and selectivity, as demonstrated in patent CN101328129A.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, hydrochloric acid

Major Products Formed

Scientific Research Applications

(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine with analogous amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Complexity
(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine C₁₁H₁₉NO 185.28 (calculated) Cyclohexenylmethyl, 3-methoxypropyl Likely moderate (inferred)
3-MeOMA (meta-methoxymethamphetamine) C₁₁H₁₇NO 179.26 3-Methoxyphenyl, methyl Standard alkylation methods
Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)amine C₁₃H₂₄N₂O 224.34 Morpholinylpropyl, cyclohexenylmethyl Commercially available
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO 193.29 Phenylpropyl, 2-methoxyethyl Straightforward synthesis
(Furan-2-ylmethyl)(3-methoxypropyl)amine C₉H₁₇NO₂ 171.24 Furanylmethyl, 3-methoxypropyl Not specified
Key Observations:
  • Substituent Effects :

    • The cyclohexenylmethyl group in the target compound provides conformational flexibility compared to rigid aromatic systems (e.g., 3-MeOMA’s phenyl ring) . This flexibility may enhance binding to biological targets requiring adaptive geometries.
    • Methoxypropyl substituents improve water solubility relative to hydrophobic groups like phenylpropyl . However, furan-based amines (e.g., ) may exhibit unique reactivity due to the oxygen heterocycle .
  • Molecular Weight :

    • The target compound (185.28 g/mol) falls between 3-MeOMA (179.26 g/mol) and morpholine derivatives (224.34 g/mol), suggesting intermediate pharmacokinetic properties .

Functional and Application Differences

  • Pharmaceutical Potential: 3-MeOMA, a methamphetamine derivative, has stimulant properties linked to its phenyl group . The target compound’s cyclohexene ring may reduce CNS activity but improve selectivity for non-neuronal targets. Morpholine derivatives () are common in drug design due to their metabolic stability and solubility .

Biological Activity

Overview

(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol. This compound features a cyclohexene ring structure, which contributes to its unique chemical properties and potential biological activities. It is synthesized through the reaction of cyclohex-3-en-1-ylmethyl chloride with 3-methoxypropylamine, typically under basic conditions to facilitate nucleophilic substitution reactions.

The biological activity of (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these biological targets, leading to diverse effects depending on the specific context in which it is used. Its unsaturated cyclohexene moiety allows for unique interactions that can influence metabolic pathways and enzyme kinetics.

1. Pharmaceutical Research

(Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine has been investigated for its potential as a lead compound in drug development due to its ability to interact with biological systems effectively. Its structural features may provide a scaffold for developing novel therapeutics targeting various diseases.

2. Enzyme Inhibition Studies

Research indicates that compounds similar to (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine can exhibit enzyme inhibition properties. For example, studies on related amines have shown potential in inhibiting urease and other enzymes critical for pathogen survival, suggesting that this compound could have similar applications .

3. Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar compounds have been shown to possess activity against various bacterial strains, including Helicobacter pylori, indicating that (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine might be effective against certain pathogens .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionPotential to inhibit urease and other enzymes
AntimicrobialPossible efficacy against bacterial strains such as H. pylori
Drug Development PotentialInvestigated as a lead compound for therapeutic applications

Case Study: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of related compounds, it was found that certain derivatives exhibited significant urease inhibition, which is critical for the survival of pathogenic bacteria. This suggests that (Cyclohex-3-en-1-ylmethyl)(3-methoxypropyl)amine could be explored further for its potential in treating infections caused by urease-producing bacteria .

Table 2: Comparison with Related Compounds

Compound Molecular Formula Biological Activity
(Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amineC12H23NOModerate enzyme inhibition
(Cyclohex-3-en-1-ylmethyl)(3-ethoxypropyl)amineC12H25NOAntimicrobial activity
(Cyclohex-3-en-1-ylmethyl)(3-methoxybutyl)amineC12H25NOPotential for drug development

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